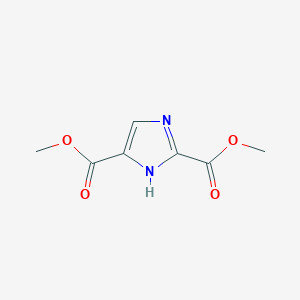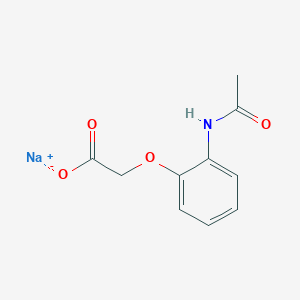
Sodium 2-(2-acetamidophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-acetamidophenoxy)acetate is an organic compound with the molecular formula C10H10NO4Na It is a derivative of phenoxyacetic acid and is characterized by the presence of an acetamido group attached to the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-acetamidophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Sodium 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in hydrophobic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Acetamidophenoxy)acetic acid
- 2-(2-Methoxyphenoxy)acetic acid
- 2-(2-Chlorophenoxy)acetic acid
Comparison: Sodium 2-(2-acetamidophenoxy)acetate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10NNaO4 |
|---|---|
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
sodium;2-(2-acetamidophenoxy)acetate |
InChI |
InChI=1S/C10H11NO4.Na/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
TWSMVDKCWHNCRG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
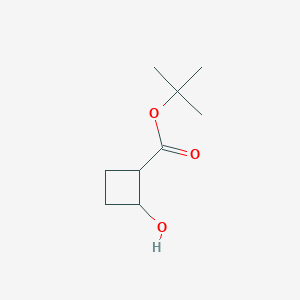
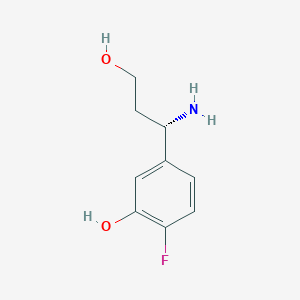
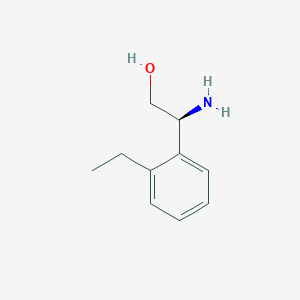
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
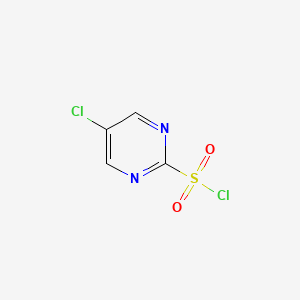
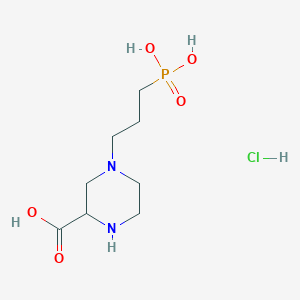
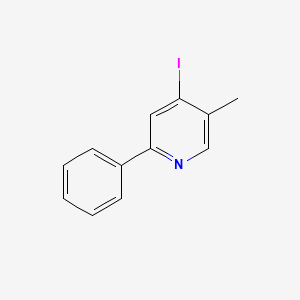
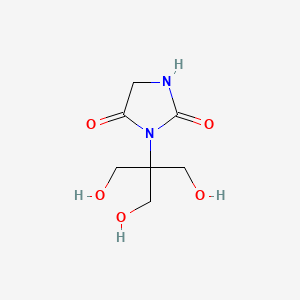
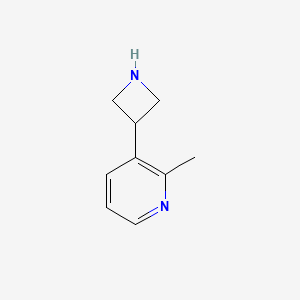

![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
